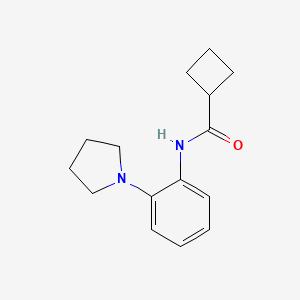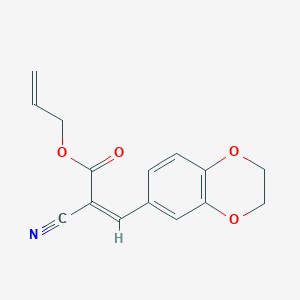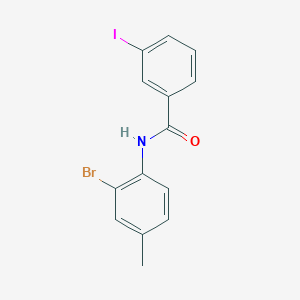
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of drugs called GABAergic agents, which modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mécanisme D'action
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide acts by inhibiting the activity of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission and a reduction in neuronal excitability.
Biochemical and physiological effects:
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which leads to increased GABAergic neurotransmission and a reduction in neuronal excitability. This, in turn, leads to a reduction in drug-seeking behavior, as well as antidepressant and anxiolytic effects. Furthermore, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to reduce seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of GABA-T, which makes it a useful tool for studying the role of GABA in the brain. However, there are also some limitations to its use in lab experiments. N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its effects on other neurotransmitter systems in the brain are not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine the optimal dosing regimen and treatment duration for N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide in addiction. Another area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine the mechanisms underlying its antidepressant and anxiolytic effects. Finally, further studies are needed to determine the safety and efficacy of N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide in humans, as well as its potential for use in other neurological disorders.
Méthodes De Synthèse
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide can be synthesized using a multi-step process, starting with commercially available starting materials. The synthesis involves several key steps, including the preparation of the cyclobutane ring, the coupling of the pyrrolidine ring, and the introduction of the carboxamide moiety.
Applications De Recherche Scientifique
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and epilepsy. It has been shown to be effective in reducing drug-seeking behavior and relapse in preclinical models of addiction. In addition, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively. Furthermore, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been investigated as a potential treatment for epilepsy, as it has been shown to reduce seizure activity in animal models.
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-6-5-7-12)16-13-8-1-2-9-14(13)17-10-3-4-11-17/h1-2,8-9,12H,3-7,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXNKOKFJHWIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)

![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)